molecular formula C22H30N6 B343353 6-AMINO-1',2-DIPROPYL-2,3,7,8A-TETRAHYDRO-1H-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE

6-AMINO-1',2-DIPROPYL-2,3,7,8A-TETRAHYDRO-1H-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE

Cat. No.: B343353
M. Wt: 378.5 g/mol
InChI Key: CPUBVRGONPOJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and piperidine precursors, followed by their spirocyclization under controlled conditions. Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1,3-dipropyluracil
  • 6-amino-1-methyluracil
  • 5-aminouracil

Uniqueness

Compared to similar compounds, 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H30N6

Molecular Weight

378.5 g/mol

IUPAC Name

6-amino-1//',2-dipropylspiro[3,8a-dihydro-1H-isoquinoline-8,4//'-piperidine]-5,7,7-tricarbonitrile

InChI

InChI=1S/C22H30N6/c1-3-8-27-11-6-21(7-12-27)19-14-28(9-4-2)10-5-17(19)18(13-23)20(26)22(21,15-24)16-25/h5,19H,3-4,6-12,14,26H2,1-2H3

InChI Key

CPUBVRGONPOJJL-UHFFFAOYSA-N

SMILES

CCCN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CCC

Canonical SMILES

CCCN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CCC

Origin of Product

United States

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